molecular formula C14H12ClN3O3S B5829903 2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5829903
M. Wt: 337.8 g/mol
InChI Key: XFXXIKPCWMVOSJ-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, as well as a tetrahydrobenzothiazole moiety

Properties

IUPAC Name

2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c15-10-7-8(18(20)21)5-6-9(10)13(19)17-14-16-11-3-1-2-4-12(11)22-14/h5-7H,1-4H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXXIKPCWMVOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 2-chloro-4-nitroaniline with an appropriate acyl chloride to form the benzamide core.

    Introduction of the Tetrahydrobenzothiazole Moiety: This step involves the reaction of the benzamide intermediate with a tetrahydrobenzothiazole derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The tetrahydrobenzothiazole moiety can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-chloro-4-amino-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.

    Oxidation: Formation of sulfoxides or sulfones of the tetrahydrobenzothiazole moiety.

Scientific Research Applications

2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: Shares the chloro and nitro substituents but lacks the benzothiazole moiety.

    4-chloro-2-nitroaniline: Similar structure but with different positions of the chloro and nitro groups.

    2,6-dichloro-4-nitroaniline: Contains an additional chloro group, altering its chemical properties.

Uniqueness

2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the tetrahydrobenzothiazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

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